3-Fluoro-1-methylquinolin-1-ium iodide
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Overview
Description
3-Fluoro-1-methylquinolin-1-ium iodide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylquinolin-1-ium iodide typically involves the N-alkylation of 3-fluoroquinoline with methyl iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
3-Fluoro-1-methylquinolin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: Lacks the methyl and iodide groups, making it less reactive in certain chemical reactions.
1-Methylquinolinium iodide: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
3-Fluoro-1-methylquinolin-1-ium iodide is unique due to the presence of both a fluorine atom and a methyl group, which enhance its reactivity and biological activity. The iodide counterion also contributes to its solubility and stability in various solvents .
Properties
CAS No. |
84078-57-9 |
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Molecular Formula |
C10H9FIN |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
3-fluoro-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C10H9FN.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
PRBBELKSSBMVOW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)F.[I-] |
Origin of Product |
United States |
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